molecular formula C22H21N5O3 B2982873 N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-47-3

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2982873
CAS No.: 1251692-47-3
M. Wt: 403.442
InChI Key: IPQQPMGNCWLHDC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3-one core. Key structural features include:

  • Position 8 substitution: A p-tolyloxy group (methyl-substituted phenyl ether).
  • Acetamide side chain: Linked to a 2,5-dimethylphenyl group at the N-terminus.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-5-8-17(9-6-14)30-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQQPMGNCWLHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions to form the triazolopyrazine ring.

    Acylation: The final step involves the acylation of the triazolopyrazine derivative with 2,5-dimethylphenyl acetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can mimic natural substrates or inhibitors, allowing it to modulate the activity of these targets. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • The p-tolyloxy group in the target compound balances lipophilicity and stability, whereas sulfur-containing analogs (e.g., ) may exhibit altered pharmacokinetics due to thioether reactivity.

Acetamide Side Chain Modifications

Compound Name Acetamide Substituent Impact on Properties
Target Compound N-(2,5-dimethylphenyl) Methyl groups enhance lipophilicity and steric bulk, possibly improving membrane permeability.
Compound N-(2-(trifluoromethyl)phenyl) Trifluoromethyl group increases electronegativity and metabolic resistance but may reduce solubility .
Compound N-(2-(4-aminophenoxy)ethyl) with antioxidant conjugation Introduction of di-tert-butyl-hydroxyl groups (antioxidant moiety) suggests dual functionality—enzyme inhibition and radical scavenging .

Key Observations :

  • The 2,5-dimethylphenyl group in the target compound offers a balance between hydrophobicity and steric effects, whereas trifluoromethyl groups () prioritize electronic effects.
  • Antioxidant-conjugated analogs () demonstrate the versatility of triazolopyrazines in multi-target drug design .

Biological Activity

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anti-tumor effects and mechanisms of action.

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 403.4 g/mol
  • CAS Number : 1251619-06-3

Biological Activity Overview

Recent studies have highlighted the compound's promising anti-cancer properties. Specifically, it has been evaluated against various cancer cell lines and has shown notable cytotoxic effects.

Anti-Tumor Activity

A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives demonstrated that compounds similar to this compound exhibited significant anti-tumor activity. For instance:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound demonstrated effective inhibition of c-Met kinase with an IC50 value of 48 nM, indicating its potential as a therapeutic agent targeting specific cancer pathways .

The biological activity of this compound appears to involve several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases.
  • Fluorescence Staining : Acridine orange staining has shown increased cell death in treated cells compared to controls.

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested against various cancer cell lines (A549, MCF-7, HeLa). The results indicated a dose-dependent increase in cytotoxicity correlating with higher concentrations of the compound.

Study 2: Mechanistic Insights

Further mechanistic studies involved molecular docking simulations that suggested strong binding affinity to c-Met kinase, corroborating experimental findings regarding its inhibitory effects on tumor proliferation.

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